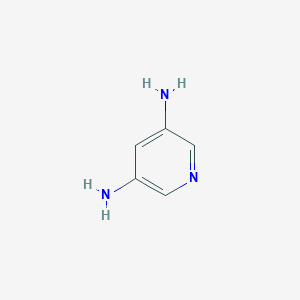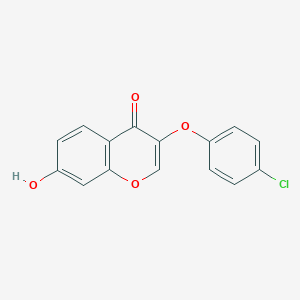
3,5-Diaminopyridine
Vue d'ensemble
Description
3,5-Diaminopyridine is an active ingredient for hair dyes . It’s a valuable nitrogen-based heterocyclic compound present in a large number of naturally occurring bioactive compounds .
Synthesis Analysis
3,5-Diaminopyridine (DAP) and 3,5-dimethoxycarbonylaminopyridine (DMAP) were synthesized from 3,5-dimethylpyridine via a three-step reaction (oxidation, ammoniation, and Hofmann degradation) with the yields of 70% (for DAP) and 72% (for DMAP) .Molecular Structure Analysis
The molecular formula of 3,5-Diaminopyridine is C5H7N3. It has an average mass of 109.129 Da and a monoisotopic mass of 109.063995 Da .Chemical Reactions Analysis
3,5-Diaminopyridine (DAP) and 3,5-dimethoxycarbonylaminopyridine (DMAP) were synthesized from 3,5-dimethylpyridine via a three-step reaction (oxidation, ammoniation, and Hofmann degradation) with the yields of 70% (for DAP) and 72% (for DMAP) .Physical And Chemical Properties Analysis
3,5-Diaminopyridine has a density of 1.3±0.1 g/cm3, a boiling point of 378.4±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. It has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 210.7±9.5 °C .Applications De Recherche Scientifique
Catalytic Stereoselective Dearomatization
Pyridine-3,5-diamine: is utilized in the catalytic stereoselective dearomatization of pyridines. This process is significant for the synthesis of partially hydrogenated pyridines and pyridones, which are important in creating complex structures in an asymmetric manner from abundant substrates . The dearomatization strategy enables the construction of nonaromatic six-membered azaheterocycles, which are prevalent in natural compounds, drugs, and agrochemicals .
Bioactive Ligands and Chemosensors
Schiff bases derived from pyridine derivatives, including 3,5-diaminopyridine , show potential as bioactive ligands. They exhibit a range of physiological effects similar to pyridoxal-amino acid systems, crucial in metabolic reactions. These compounds have demonstrated antibacterial, antiviral, antitubercular, antifungal, and anticancer activities. Additionally, they serve as chemosensors with strong binding abilities towards various cations and anions, useful in ion recognition .
Electrochemical Applications
Metal–organic frameworks (MOFs) based on pyridine dicarboxylate derivatives, such as 3,5-diaminopyridine , are explored as active electrode materials. These MOFs show promise in electrochemical applications due to their capacity values and ion flow characteristics at different sweep rates .
Medicinal Chemistry
In medicinal chemistry, pyridine-3,5-diamine derivatives are investigated for their therapeutic potential. They possess biological activities like antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. This makes them valuable for drug design and development .
Synthetic Chemistry
The compound plays a role in synthetic chemistry, where it’s involved in nucleophilic attacks during the synthesis of pyridine scaffold compounds. These reactions are crucial for constructing various substituted pyridine derivatives, which are important in pharmaceuticals and agrochemicals .
Asymmetric Catalysis
3,5-Diaminopyridine: is also significant in asymmetric catalysis. It can be used to induce chirality in the synthesis of other compounds, which is a critical aspect of producing enantiomerically pure substances in pharmaceuticals .
Mécanisme D'action
Target of Action
The primary target of 3,5-Diaminopyridine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.
Mode of Action
3,5-Diaminopyridine works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine, a neurotransmitter that stimulates muscle contraction at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by 3,5-Diaminopyridine involves the neurotransmission process . By blocking potassium channels and prolonging the action potential, there is an increased influx of calcium ions. This influx triggers the release of more acetylcholine into the synaptic cleft, enhancing neurotransmission .
Result of Action
The increased release of acetylcholine resulting from the action of 3,5-Diaminopyridine leads to enhanced muscle stimulation . This can be particularly beneficial in conditions where muscle stimulation is compromised, such as in Lambert-Eaton myasthenic syndrome (LEMS).
Safety and Hazards
Propriétés
IUPAC Name |
pyridine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYXFACYSGVHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195766 | |
| Record name | Pyridine, 3,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminopyridine | |
CAS RN |
4318-78-9 | |
| Record name | 3,5-Pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)








